2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis
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Overview
Description
2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis is a chiral cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the hydroxymethyl and nitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and consistent production. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile: A stereoisomer with different spatial arrangement of functional groups.
Cyclopropane-1-carbonitrile: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBEHLXLHSHMV-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C#N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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